molecular formula C13H21N B13529121 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13529121
M. Wt: 191.31 g/mol
InChI Key: WUTGQLDWRBJCMA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine is a branched alkylamine featuring a 3,4-dimethylphenyl substituent at the third carbon of a propane backbone. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol. The compound’s structure combines steric hindrance (due to the 2,2-dimethyl group) and aromatic lipophilicity (from the dimethyl-substituted benzene ring).

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9,14H2,1-4H3

InChI Key

WUTGQLDWRBJCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3,4-dimethylphenylamine with 2,2-dimethylpropanal under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or reductive amination, to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications are explored, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine C₁₃H₂₁N 191.31 3,4-Dimethylphenyl, 2,2-dimethyl High lipophilicity, steric hindrance
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine C₁₂H₁₉NO₂ 209.29 3,4-Dimethoxyphenyl, 2-methyl Moderate polarity, H-bond acceptor
N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine C₂₃H₂₇N 317.47 Naphthalene, 3,5-diethylphenyl Extreme lipophilicity, bulky
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 Thiophene, hydroxyl, methylamino Moderate solubility, redox-active

Research Findings and Trends

Impact of Substituents on Lipophilicity and Solubility

  • Dimethyl vs. Dimethoxyphenyl : The dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the dimethoxyphenyl analog (logP ~2.8), favoring membrane permeability but limiting aqueous solubility .
  • Naphthalene vs. Dimethylphenyl : The naphthalene-containing analog exhibits a logP >5, making it suitable for central nervous system targeting but prone to off-target binding .

Steric and Electronic Effects on Reactivity

  • Steric Hindrance : The 2,2-dimethyl group in the target compound likely slows metabolic degradation (e.g., cytochrome P450 oxidation) compared to less hindered analogs like 2-methylpropan-1-amine derivatives .

Biological Activity

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine, also known as a substituted propanamine compound, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a propanamine backbone with a dimethyl-substituted phenyl group. The structural formula can be represented as follows:

C12H19N\text{C}_{12}\text{H}_{19}\text{N}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.
  • Neuropharmacological Effects : Some analogs have shown promise in modulating neurotransmitter systems.
  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific protein kinases or enzymes involved in disease pathways.

Structure-Activity Relationships (SAR)

The biological activity of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine can be influenced by modifications to its structure. Research has demonstrated that:

  • Substituent Variations : Changes in the aromatic substituents can significantly alter potency and selectivity toward biological targets.
  • Alkyl Chain Length : The length and branching of the alkyl chain also play crucial roles in determining the compound's biological efficacy.

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (µM)Reference
3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amineAntiproliferative5.0
Related Compound AGSK3 Inhibition0.5
Related Compound BNeurotransmitter Modulation10.0

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various derivatives of propanamine compounds on HCT-116 cancer cells. The results indicated that certain modifications led to enhanced activity, with IC50 values as low as 5 µM for some derivatives. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of closely related compounds. These studies revealed that certain analogs could enhance dopaminergic signaling in vitro, suggesting potential applications in treating neurodegenerative disorders.

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